molecular formula C8H8BBrO2 B6206060 [(1E)-2-(4-bromophenyl)ethenyl]boronic acid CAS No. 1795770-81-8

[(1E)-2-(4-bromophenyl)ethenyl]boronic acid

Cat. No. B6206060
CAS RN: 1795770-81-8
M. Wt: 226.9
InChI Key:
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Description

[(1E)-2-(4-bromophenyl)ethenyl]boronic acid, commonly known as (1E)-2-(4-BPEB), is a type of boronic acid that has been gaining attention in recent years due to its unique properties and potential applications in scientific research. This compound has been studied for its ability to act as a catalyst in organic synthesis and its potential use in medical research.

Scientific Research Applications

([(1E)-2-(4-bromophenyl)ethenyl]boronic acid)-2-(4-BPEB) has been studied for its potential applications in scientific research. It has been used as a catalyst in organic synthesis, particularly in the synthesis of complex molecules. It has also been studied for its potential use in medical research, as it has been shown to act as an inhibitor of certain enzymes and has been explored as a potential therapeutic agent for cancer and other diseases.

Mechanism of Action

The mechanism of action of ([(1E)-2-(4-bromophenyl)ethenyl]boronic acid)-2-(4-BPEB) is not fully understood, but it is believed to involve the formation of a boron-oxygen bond between the boron atom of the boronic acid and an oxygen atom of the aryl bromide. This bond is believed to be responsible for the catalytic activity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of ([(1E)-2-(4-bromophenyl)ethenyl]boronic acid)-2-(4-BPEB) have not been extensively studied. However, it has been shown to act as an inhibitor of certain enzymes, such as the enzyme cytochrome P450. In addition, it has been explored as a potential therapeutic agent for cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of ([(1E)-2-(4-bromophenyl)ethenyl]boronic acid)-2-(4-BPEB) for use in lab experiments is its low cost and availability. It is also a relatively stable compound, which makes it easy to use and store. However, it is important to note that ([(1E)-2-(4-bromophenyl)ethenyl]boronic acid)-2-(4-BPEB) is a highly reactive compound and should be handled with care. In addition, its mechanism of action is not fully understood, which may limit its use in some applications.

Future Directions

There are a number of potential future directions for ([(1E)-2-(4-bromophenyl)ethenyl]boronic acid)-2-(4-BPEB). For example, further research could be conducted on the biochemical and physiological effects of the compound, as well as its potential use as a therapeutic agent for cancer and other diseases. In addition, further research could be conducted on its mechanism of action, which could lead to improved catalytic activity and more efficient synthesis of complex molecules. Finally, further research could be conducted on the development of new applications for ([(1E)-2-(4-bromophenyl)ethenyl]boronic acid)-2-(4-BPEB), such as its potential use as a fuel additive or in the production of polymers materials.

Synthesis Methods

The synthesis of ([(1E)-2-(4-bromophenyl)ethenyl]boronic acid)-2-(4-BPEB) involves the reaction of an aryl bromide, such as 4-bromophenyl, with a boronic acid, such as ethylboronic acid. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at room temperature. The reaction is typically complete within a few hours and yields ([(1E)-2-(4-bromophenyl)ethenyl]boronic acid)-2-(4-BPEB) as the major product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(1E)-2-(4-bromophenyl)ethenyl]boronic acid involves the Suzuki-Miyaura cross-coupling reaction between 4-bromostyrene and boronic acid.", "Starting Materials": [ "4-bromostyrene", "boronic acid", "palladium catalyst", "base", "solvent" ], "Reaction": [ "Dissolve 4-bromostyrene and boronic acid in a suitable solvent.", "Add a palladium catalyst and a base to the reaction mixture.", "Heat the reaction mixture under reflux.", "Isolate the product by filtration or chromatography.", "Obtain [(1E)-2-(4-bromophenyl)ethenyl]boronic acid as a white solid." ] }

CAS RN

1795770-81-8

Molecular Formula

C8H8BBrO2

Molecular Weight

226.9

Purity

95

Origin of Product

United States

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